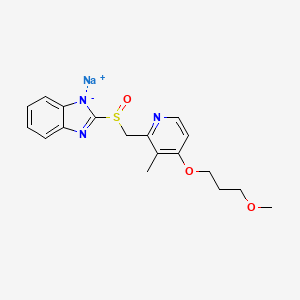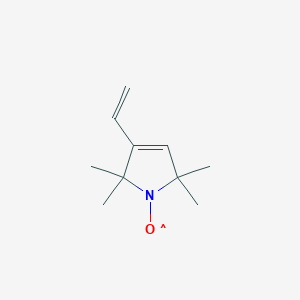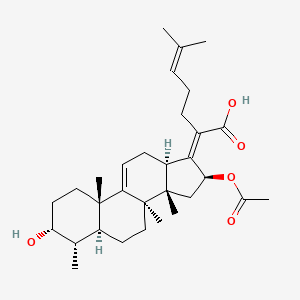
9,11-Anhydro Fusidic Acid
Overview
Description
9,11-Anhydro Fusidic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₄₆O₅ and its molecular weight is 498.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fusidic acid has been used for over 40 years in Europe for treating skin infections as well as chronic bone and joint infections. It inhibits protein synthesis by binding EF-G-GDP, resulting in the inhibition of both peptide translocation and ribosome disassembly (Fernandes, 2016).
In situ gel formulations of fusidic acid have been developed for burn wound treatment. These temperature-sensitive gels show promise for efficient dermal delivery, enhancing the wound healing process (Aksu et al., 2019).
Fusidic acid has demonstrated activity against a range of pathogens, especially staphylococcal infections. However, its monotherapy, particularly in topical forms, has been associated with the emergence of resistance (Howden & Grayson, 2006).
The biosynthesis of fusidic acid in fungi was explored, revealing the presence of two short-chain dehydrogenase/reductase genes with converse stereoselectivity. This study enhances understanding of fusidic acid's production and potential for genetic manipulation (Cao et al., 2018).
Fusidic acid's dermatological applications are notable, especially in treating infections like impetigo, folliculitis, and infected wounds. Its steroid-like structure allows high penetration without actual steroid activity (Wilkinson, 1998).
Pharmacologically, fusidic acid exhibits varying pharmacokinetics with different formulations. It is highly protein-bound and shows good tissue penetration, including in infected bone and joints (Turnidge, 1999).
Fusidic acid derivatives, including those structurally similar to 9,11-Anhydro Fusidic Acid, have been investigated for their antibacterial and antimicrobial properties. Such studies indicate the potential for developing novel compounds with enhanced or unique therapeutic properties (Leroy, 2005).
Mechanism of Action
Target of Action
The primary target of 9,11-Anhydro Fusidic Acid, a derivative of Fusidic Acid, is the bacterial protein synthesis machinery . Specifically, it interacts with the elongation factor G (EF-G) , a protein that plays a crucial role in the translocation step during protein synthesis .
Mode of Action
This compound works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction inhibits the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting EF-G, it disrupts the translocation process, preventing the movement of tRNA and mRNA down the ribosome at the end of each round of polypeptide elongation . This disruption halts the protein synthesis process, leading to the inhibition of bacterial growth .
Pharmacokinetics
Fusidic Acid has a 91% oral bioavailability , indicating a high absorption rate when administered orally. It also exhibits a high protein binding rate (97 to 99%) , suggesting that it is largely distributed in protein-rich tissues. Fusidic Acid is primarily eliminated by non-renal mechanisms , and a proportion of the drug is metabolized to several breakdown products detectable in bile .
Result of Action
The action of this compound leads to the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins needed for various cellular functions . This bacteriostatic effect helps to control bacterial infections.
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, pH levels have been shown to affect the dynamics of Fusidic Acid . .
Safety and Hazards
Future Directions
Fusidic acid and its derivatives, including 9,11-Anhydro Fusidic Acid, have been shown to possess a wide range of pharmacological activities . This suggests that they could be used in the development of new treatments for various diseases. Furthermore, the introduction of medium-length amino-terminal groups at the 3-OH position of fusidic acid has been shown to enhance its anti-tumor activity . This provides a starting point for designing more potent derivatives in the future .
Biochemical Analysis
Biochemical Properties
9,11-Anhydro Fusidic Acid interacts with various biomolecules in the cell. It is known to bind unspecifically to many proteins and influences a broad variety of cellular factors . The compound’s primary mechanism of action involves interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro . It also has been shown to prevent nitric oxide-induced cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the elongation factor G (EF-G) in the ribosome. Fusidic Acid, from which this compound is derived, binds to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .
Temporal Effects in Laboratory Settings
It has been suggested that the compound’s clearance can be autoinhibited, leading to a steady state being achieved earlier with dosing regimens that contain higher doses .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that fusidic acid, from which this compound is derived, can be administered in front-loaded dosing regimens, allowing for effective concentrations to be achieved early in therapy .
Metabolic Pathways
Fusidic acid, from which this compound is derived, is known to be involved in the biosynthesis of unsaturated fatty acids and the citrate cycle .
Transport and Distribution
It is known that fusidic acid, from which this compound is derived, is poorly absorbed after oral administration to rats, although limited absorption occurs in guinea pigs, mice, and rabbits .
Subcellular Localization
It is known that fusidic acid, from which this compound is derived, works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome . This suggests that this compound may also localize to the ribosome, where protein synthesis occurs.
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDRQJDRPAHDF-KRMCRKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-41-2 | |
| Record name | 9,11-Anhydrofusidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





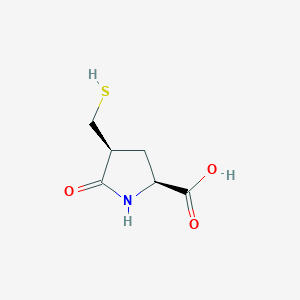
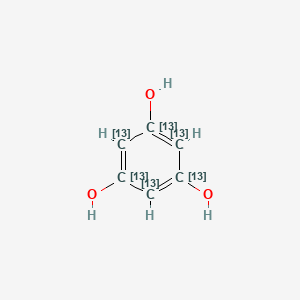
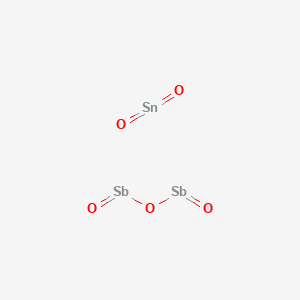
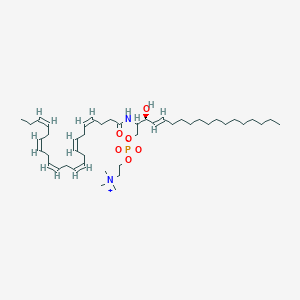
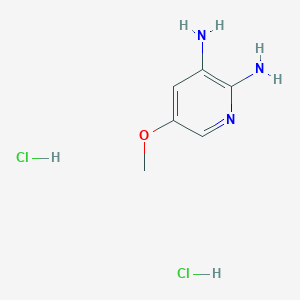
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
